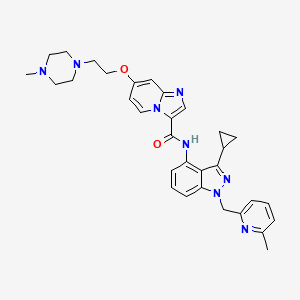![molecular formula C14H15NO3 B2465905 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide CAS No. 2097900-18-8](/img/structure/B2465905.png)
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide” is an organic compound that contains a furan ring, a phenyl ring, and an acetamide group . Furan is a heterocyclic compound with a 5-membered aromatic ring and four carbon atoms and one oxygen. The phenyl group is a functional group that consists of six carbon atoms forming a planar cycle, and it’s often found in many organic compounds .
Wissenschaftliche Forschungsanwendungen
Chemoselective Synthesis and Catalysis
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide and its derivatives are key intermediates in the synthesis of antimalarial drugs and other pharmacologically active molecules. For example, the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, employs immobilized lipase as the catalyst. This process demonstrates the importance of such compounds in facilitating the development of new drugs through biocatalysis, offering a greener alternative to traditional chemical synthesis by utilizing renewable materials and producing fewer byproducts (Magadum & Yadav, 2018).
Anti-inflammatory and Anti-arthritic Properties
Research on N-(2-hydroxyphenyl)acetamide derivatives has shown promising anti-inflammatory and anti-arthritic effects. For instance, a study on adjuvant-induced arthritic rats highlighted the anti-arthritic and anti-inflammatory activity of N-(2-hydroxy phenyl) acetamide, indicating its potential as a therapeutic agent for arthritis. The compound was observed to reduce pro-inflammatory cytokines and oxidative stress markers, underlining its pharmacological relevance in inflammatory diseases (Jawed et al., 2010).
Organic Chemistry and Synthetic Methodologies
The structural diversity of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide and its analogs make them significant in various organic synthesis processes, including Claisen rearrangement reactions and the synthesis of heteroaromatic compounds. These reactions are crucial for constructing complex molecular architectures found in many natural products and pharmaceuticals. For example, furan-2-ylmethyl derivatives undergo facile decarboxylative Claisen rearrangement, showcasing the utility of such compounds in synthesizing heteroaromatic products (Craig et al., 2005).
Antioxidant Activity
Some derivatives, such as those synthesized in the context of exploring gastroprotective activities and histamine H2 receptor antagonism, exhibit significant antioxidant properties. These activities are essential for protecting the body from oxidative stress, which is implicated in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. The antioxidant activity of these compounds, therefore, presents a valuable attribute in medicinal chemistry for developing new therapeutic agents (Hirakawa et al., 1998).
Wirkmechanismus
Target of Action
Furan derivatives, which include this compound, have been found to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas , suggesting that they interact with multiple targets.
Mode of Action
Furan-containing compounds are known to interact with their targets, leading to various changes . The exact nature of these interactions and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Furan derivatives are known to impact a variety of pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific pathway and the biological context.
Result of Action
Furan derivatives are known to have a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-10(16)15-9-13(17)11-4-6-12(7-5-11)14-3-2-8-18-14/h2-8,13,17H,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGSEVNLIDXORU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(C1=CC=C(C=C1)C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

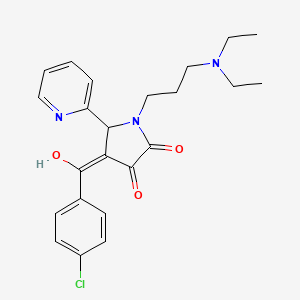
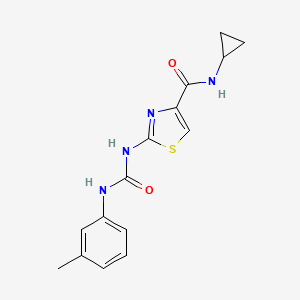
![2-[1,6,7-Trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetamide](/img/structure/B2465828.png)
![(E)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2465830.png)
![1-(2-chlorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2465831.png)
![(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2465833.png)
![4-[(5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-3-nitrobenzaldehyde](/img/structure/B2465835.png)
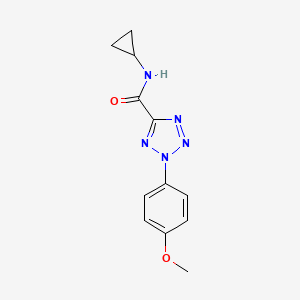


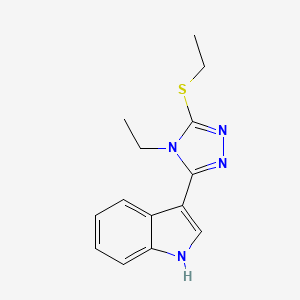
![N-(1-cyanocyclohexyl)-2-(2-{4-[2-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}pyrrolidin-1-yl)acetamide](/img/structure/B2465843.png)
